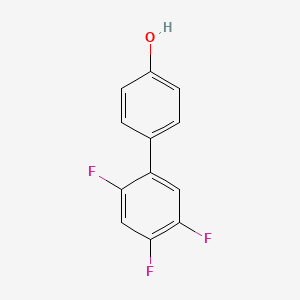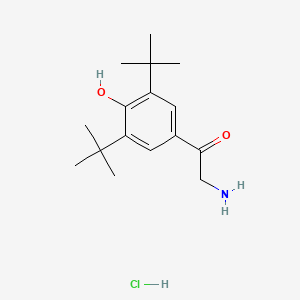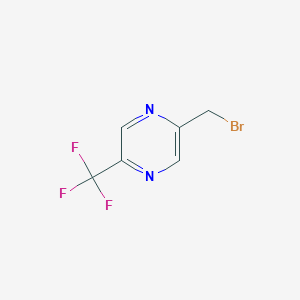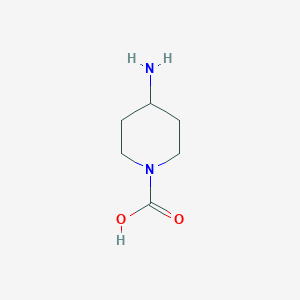
1-(5-amino-1H-indol-3-yl)ethanone
Descripción general
Descripción
1-(5-amino-1H-indol-3-yl)ethanone is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in natural products and synthetic drugs, making them crucial in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(5-amino-1H-indol-3-yl)ethanone can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones under acidic conditions to form indoles . Another method includes the use of methanesulfonic acid in methanol under reflux conditions .
Industrial Production Methods: Industrial production of indole derivatives often involves multi-step synthesis processes, including cyclization reactions and catalytic methods. These processes are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-amino-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic substitution reactions are common due to the indole ring’s electron-rich nature.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles, quinones, and amines, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(5-amino-1H-indol-3-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its role in cellular processes and as a potential therapeutic agent.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-(5-amino-1H-indol-3-yl)ethanone involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
Comparación Con Compuestos Similares
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Known for its anticancer properties.
3,3’-Diindolylmethane: Studied for its potential in cancer prevention and treatment.
Uniqueness: 1-(5-amino-1H-indol-3-yl)ethanone stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its amino group at the 5-position and ethanone group at the 1-position make it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C10H10N2O |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
1-(5-amino-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C10H10N2O/c1-6(13)9-5-12-10-3-2-7(11)4-8(9)10/h2-5,12H,11H2,1H3 |
Clave InChI |
CARZFISDSVUPAM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CNC2=C1C=C(C=C2)N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

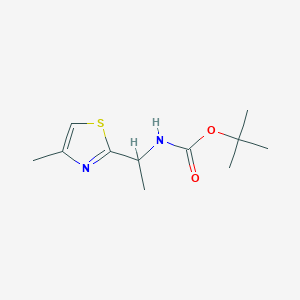
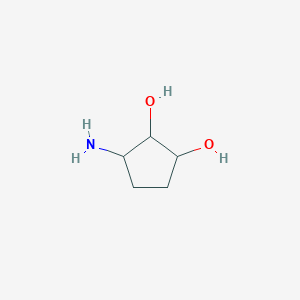


![4-[5-(3-Amino-5-nitrophenyl)-1,3-thiazol-2-yl]-1,4-diazepan-2-one](/img/structure/B8661346.png)
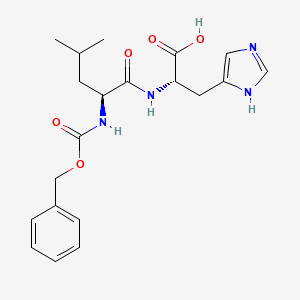
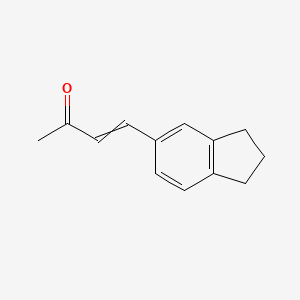

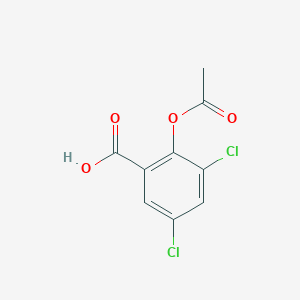
![Methyl 4-[(2-fluorophenyl)methoxy]benzoate](/img/structure/B8661388.png)
